Z-Gly-Pro-Arg-AMC HCl

Catalog No.
S12790501
CAS No.
M.F
C31H38ClN7O7
M. Wt
656.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-Pro-Arg-AMC HCl

Product Name

Z-Gly-Pro-Arg-AMC HCl

IUPAC Name

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride

Molecular Formula

C31H38ClN7O7

Molecular Weight

656.1 g/mol

InChI

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H

InChI Key

WIIZWHSOXXZHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl

Z-Gly-Pro-Arg-AMC hydrochloride is a synthetic peptide compound widely utilized in biochemical research as a fluorogenic substrate for proteolytic enzymes, particularly trypsin and cathepsin K. The compound consists of a sequence of amino acids—glycine, proline, and arginine—attached to a fluorescent moiety, 7-amino-4-methylcoumarin (AMC). This structure allows for the quantitative measurement of enzyme activity through the release of fluorescence upon enzymatic cleavage. The "Z" in its name refers to the benzyloxycarbonyl protective group, which stabilizes the peptide during synthesis and enzymatic reactions.

Z-Gly-Pro-Arg-AMC hydrochloride primarily undergoes hydrolysis when acted upon by specific proteolytic enzymes. The cleavage of the peptide bond between arginine and glycine releases the fluorescent AMC, which can be quantitatively measured. The typical reaction conditions include:

  • Enzymes: Trypsin, cathepsin K
  • Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
  • Conditions: Physiological pH (7.4) and temperature (37°C)

The major product formed during these reactions is 7-amino-4-methylcoumarin, which exhibits fluorescence that correlates with enzyme activity.

The biological activity of Z-Gly-Pro-Arg-AMC hydrochloride is closely linked to its role as a substrate for various proteases. It has been shown to effectively interact with enzymes such as:

  • Trypsin: Involved in protein digestion.
  • Cathepsin K: Plays a critical role in bone remodeling.
  • Granzyme A: Functions in immune responses.

These interactions are significant for studying physiological processes and disease mechanisms related to proteolytic cleavage, including blood coagulation and tissue remodeling .

The synthesis of Z-Gly-Pro-Arg-AMC hydrochloride typically employs solid-phase peptide synthesis (SPPS), which involves several key steps:

  • Attachment of the First Amino Acid: Glycine is attached to a solid resin support.
  • Sequential Addition of Protected Amino Acids: Proline and arginine are added using coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  • Cleavage from Resin: The peptide is cleaved from the resin, and protecting groups are removed.
  • Coupling with Fluorogenic Moiety: The peptide is coupled with 7-amino-4-methylcoumarin using suitable coupling reagents.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Industrial production follows similar methods but incorporates automation and optimization techniques to enhance yield and purity.

Z-Gly-Pro-Arg-AMC hydrochloride has diverse applications in biochemical research, including:

  • Enzyme Activity Measurement: Utilized as a substrate in assays to quantify protease activity.
  • Clinical Diagnostics: Employed in studies related to blood coagulation dynamics, particularly thrombin generation assays.
  • Research on Proteolytic Pathways: Facilitates the investigation of various physiological processes involving proteolytic enzymes .

Interaction studies with Z-Gly-Pro-Arg-AMC hydrochloride focus on its specificity towards different proteases. Research indicates that variations in substrate structure can significantly affect enzyme kinetics and binding affinities. For instance, comparing Z-Gly-Pro-Arg-AMC with similar substrates reveals differences in sensitivity and specificity towards various enzymes, aiding in understanding enzyme-substrate interactions.

Z-Gly-Pro-Arg-AMC hydrochloride shares structural similarities with several other fluorogenic substrates used in protease assays. Below is a comparison highlighting its uniqueness:

Compound NameStructureSpecificityUnique Features
Z-Gly-Pro-Arg-AMCGlycine-Proline-ArginineCathepsin K, Granzyme AHigh sensitivity across multiple enzyme types
Z-Leu-Arg-AMCLeucine-ArginineCathepsin BMore specific for cathepsin B than K
Ac-Ala-Ala-Phe-AMCAcetyl-Alanine-Alanine-PhenylalanineTrypsinLess sensitive compared to Z-Gly-Pro-Arg-AMC
Z-Val-Tyr-AMCValine-TyrosineChymotrypsinDifferent specificity profile

Z-Gly-Pro-Arg-AMC stands out due to its broad applicability across various enzyme types while maintaining high sensitivity, making it particularly useful in diverse experimental contexts .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

655.2521243 g/mol

Monoisotopic Mass

655.2521243 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-08-09

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